molecular formula C12H11ClN2O3 B12340142 1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-hydroxy-, ethyl ester CAS No. 64919-93-3

1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-hydroxy-, ethyl ester

Cat. No.: B12340142
CAS No.: 64919-93-3
M. Wt: 266.68 g/mol
InChI Key: HYLGCHRRRWVFBP-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-hydroxy-, ethyl ester is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound features a pyrazole ring substituted with a 4-chlorophenyl group, a hydroxyl group, and an ethyl ester group, making it a unique and interesting molecule for various scientific studies .

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-hydroxy-, ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the hydroxyl and ester groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-hydroxy-, ethyl ester stands out due to its unique substitution pattern. Similar compounds include:

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
  • 1H-Pyrazole-3,4,5-tricarboxylic acid
  • 3,5-Dimethylpyrazole .

These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their chemical properties and applications .

Properties

CAS No.

64919-93-3

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.68 g/mol

IUPAC Name

ethyl 2-(4-chlorophenyl)-3-oxo-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C12H11ClN2O3/c1-2-18-12(17)10-7-11(16)15(14-10)9-5-3-8(13)4-6-9/h3-7,14H,2H2,1H3

InChI Key

HYLGCHRRRWVFBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)N(N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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